DU-14

Beschreibung

Eigenschaften

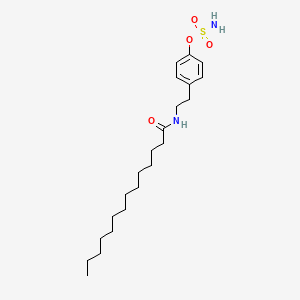

IUPAC Name |

[4-[2-(tetradecanoylamino)ethyl]phenyl] sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(25)24-19-18-20-14-16-21(17-15-20)28-29(23,26)27/h14-17H,2-13,18-19H2,1H3,(H,24,25)(H2,23,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBODHUVGZPZRBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)OS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171874 | |

| Record name | DU-14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186303-55-9 | |

| Record name | (p-O-Sulfamoyl)-N-tetradecanoyltyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186303559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DU-14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

DU-145 Cell Line: A Comprehensive Technical Guide for Researchers

An In-depth Overview of the Origin, Characteristics, and Experimental Applications of a Keystone Prostate Cancer Cell Line

The DU-145 human prostate cancer cell line stands as a cornerstone in urological oncology research, providing a critical in vitro model for the study of androgen-independent prostate carcinoma. This guide offers a detailed exploration of its origin, history, molecular characteristics, and key experimental protocols, tailored for researchers, scientists, and drug development professionals.

Origin and History

The DU-145 cell line was established in 1978 by K.R. Stone and his colleagues. It was derived from a metastatic lesion in the brain of a 69-year-old Caucasian male with a primary diagnosis of prostate carcinoma.[1][2] The patient also had a history of lymphocytic leukemia.[2] This origin is significant as it represents a cell line from a late-stage, metastatic, and hormone-refractory state of the disease, making it an invaluable tool for studying advanced prostate cancer. The "DU" designation in its name refers to the Duke University, where the cell line was established.

Ultrastructural analysis of the original tumor tissue and the cultured DU-145 cells revealed a remarkable similarity in cellular organelle structure, including the presence of microvilli, tonofilaments, desmosomes, numerous mitochondria, a well-developed Golgi apparatus, and heterogeneous lysosomes.[3][4]

Cellular and Molecular Characteristics

DU-145 cells exhibit an epithelial morphology and grow as adherent monolayers in culture.[1][2] A key feature of this cell line is its androgen-independent nature. While DU-145 cells express androgen receptors, they do not show a functional response to androgen stimulation, meaning their growth is not dependent on male hormones.[1][5][6] This characteristic makes them a crucial model for studying castration-resistant prostate cancer (CRPC).

Table 1: Quantitative Data Summary for DU-145 Cells

| Parameter | Reported Value(s) | References |

| Doubling Time | 30 - 40 hours | [1][4] |

| Modal Chromosome Number | Hypotriploid, with a modal number of 64. Other reports indicate a range of 61-62. | [1][2][3] |

| Seeding Density | 2 x 10^4 cells/cm² | [1] |

Karyotype and Genetic Profile

DU-145 cells are known to be hypotriploid with a complex karyotype. The modal chromosome number is reported to be 64.[1] Several consistent chromosomal abnormalities have been identified, including a translocated Y chromosome and various marker chromosomes.[2][3]

Genetically, DU-145 cells harbor mutations in the TP53 tumor suppressor gene. Specifically, two mutations have been identified at codon 223 (Val to Phe) and codon 274 (Pro to Leu).[3] This mutated p53 status contributes to the cells' tumorigenic properties.[7][8][9]

Key Signaling Pathways

Several signaling pathways are known to be constitutively active or dysregulated in DU-145 cells, contributing to their growth, survival, and metastatic potential. Understanding these pathways is crucial for developing targeted therapies.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and metabolism. In DU-145 cells, this pathway is constitutively active, promoting cell growth and inhibiting apoptosis.[10][11][12][13][14]

References

- 1. DU-145 Cell Line - A Researcher's Comprehensive Guide [cytion.com]

- 2. altogen.com [altogen.com]

- 3. p53 oncogene mutations in three human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Characterization of prostate cancer DU145 cells expressing the recombinant androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DU-145 and PC-3 human prostate cancer cell lines express androgen receptor: implications for the androgen receptor functions and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Novel combination of docetaxel and thymoquinone induces synergistic cytotoxicity and apoptosis in DU-145 human prostate cancer cells by modulating PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of Prostate Cancer DU-145 Cells Proliferation by Anthopleura anjunae Oligopeptide (YVPGP) via PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2024.sci-hub.box [2024.sci-hub.box]

- 14. researchgate.net [researchgate.net]

The Androgen Receptor in DU-145 Cells: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The DU-145 cell line, derived from a metastatic lesion in the brain of a patient with prostate carcinoma, is a cornerstone model in prostate cancer research. A critical characteristic of this cell line is its androgen-insensitivity, which is primarily attributed to its androgen receptor (AR) status. The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer. Understanding the AR expression and signaling landscape in DU-145 cells is crucial for interpreting experimental data and for the development of novel therapeutics, particularly for castration-resistant prostate cancer (CRPC). This technical guide provides an in-depth overview of the AR status in DU-145 cells, details on relevant signaling pathways, and comprehensive protocols for assessing AR expression.

Androgen Receptor Status of DU-145 Cells

The DU-145 cell line is widely characterized as being androgen receptor-negative or expressing very low levels of the AR protein and mRNA. This is in stark contrast to androgen-sensitive prostate cancer cell lines like LNCaP, which exhibit high levels of AR expression. The diminished AR expression in DU-145 cells is a key factor behind their androgen-independent phenotype.

Quantitative Data on Androgen Receptor Expression

The following table summarizes the relative expression of the androgen receptor in DU-145 cells compared to other commonly used prostate cancer cell lines.

| Cell Line | Androgen Receptor (AR) Status | Relative AR mRNA Expression | Relative AR Protein Expression | Reference |

| LNCaP | Androgen-sensitive, AR-positive | High | High | [1][2] |

| PC-3 | Androgen-independent, AR-negative/low | Very Low / Undetectable | Very Low / Undetectable | [1][2] |

| DU-145 | Androgen-independent, AR-negative/low | Very Low / Undetectable | Very Low / Undetectable | [1][2] |

Note: The relative expression levels are based on qualitative and semi-quantitative data from the cited literature. Absolute quantification can vary based on the detection method and experimental conditions.

While generally considered AR-negative, some studies have suggested that DU-145 cells may express truncated or variant forms of the androgen receptor, which may not be detectable by all antibodies or may lack the functional domains required for androgen-dependent signaling[3].

Androgen Receptor Signaling and Compensatory Pathways

The Canonical Androgen Receptor Signaling Pathway

In androgen-sensitive prostate cancer cells, the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR in the cytoplasm triggers a conformational change. This leads to the dissociation of heat shock proteins, dimerization of the receptor, and its translocation to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes that promote cell growth, proliferation, and survival.

Canonical Androgen Receptor Signaling Pathway

Given the low to negligible expression of functional AR in DU-145 cells, this canonical pathway is largely inactive.

Compensatory Signaling Pathways in DU-145 Cells

The androgen independence of DU-145 cells suggests the activation of alternative signaling pathways that drive their growth and survival. For drug development professionals, understanding these compensatory mechanisms is critical for identifying novel therapeutic targets. Key pathways active in AR-negative/low prostate cancer include:

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. In DU-145 cells, this pathway can be constitutively active, promoting growth in an androgen-independent manner.

-

PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in various cancers, including prostate cancer. Its activation can lead to increased cell survival, proliferation, and resistance to apoptosis.

-

Src Family Kinases: Src, a non-receptor tyrosine kinase, can activate a range of downstream signaling pathways, including the MAPK and PI3K/Akt pathways, contributing to the malignant phenotype of DU-145 cells.

Compensatory Signaling Pathways in DU-145 Cells

Experimental Methodologies for AR Status Assessment

Accurate determination of AR expression is fundamental for research using the DU-145 cell line. The following sections provide detailed protocols for the most common techniques.

Western Blotting for AR Protein Detection

Western blotting is a widely used technique to detect and quantify the level of AR protein in cell lysates.

Western Blot Workflow for AR Detection

1. Cell Lysis:

-

Culture DU-145 and a positive control cell line (e.g., LNCaP) to 80-90% confluency.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay according to the manufacturer's instructions.

3. SDS-PAGE:

-

Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load the samples onto a 4-12% Bis-Tris polyacrylamide gel.

-

Run the gel at 100-150 V until the dye front reaches the bottom.

4. Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

5. Blocking:

-

Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

6. Antibody Incubation:

-

Incubate the membrane with a primary antibody against the androgen receptor (e.g., rabbit monoclonal anti-AR, dilution 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation[2].

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, dilution 1:5000 in 5% milk/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

7. Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

-

Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

RT-qPCR for AR mRNA Quantification

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the relative abundance of AR mRNA transcripts.

RT-qPCR Workflow for AR mRNA Quantification

1. RNA Extraction:

-

Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

2. cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV First-Strand Synthesis System, Thermo Fisher Scientific) with oligo(dT) or random hexamer primers.

3. qPCR:

-

Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the androgen receptor, and a SYBR Green or TaqMan-based master mix.

-

AR Primer Sequences (Example):

-

Forward: 5'-TCT GTT GAG TTT GGC TGA GGC-3'

-

Reverse: 5'-CAC CTT GGT GAG CTG GAT GAG-3'

-

-

Use primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Thermal Cycling Conditions (Example):

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds

-

-

Melt curve analysis to confirm product specificity.

-

4. Data Analysis:

-

Calculate the relative expression of AR mRNA using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing to a reference sample (e.g., LNCaP cells).

Immunohistochemistry (IHC) for AR in Xenograft Models

For in vivo studies using DU-145 xenografts, IHC can be used to visualize the expression and localization of AR within the tumor tissue.

1. Tissue Preparation:

-

Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin (FFPE).

-

Cut 4-5 µm sections and mount on positively charged slides.

2. Deparaffinization and Rehydration:

-

Incubate slides in xylene (2 x 10 min).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.

3. Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) and heating in a pressure cooker, water bath, or microwave[4][5]. Cool to room temperature.

4. Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.

-

Block non-specific binding with a protein block or normal serum for 30 minutes.

-

Incubate with the primary anti-AR antibody (diluted according to manufacturer's recommendations) for 60 minutes at room temperature or overnight at 4°C[6].

-

Wash with buffer (e.g., PBS or TBS).

-

Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with a polymer-based detection system.

-

Wash with buffer.

5. Visualization and Counterstaining:

-

Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate.

-

Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydrate, clear, and mount the slides with a permanent mounting medium.

6. Analysis:

-

Examine the slides under a microscope to assess the intensity and localization of AR staining.

Conclusion

The DU-145 cell line serves as an invaluable in vitro model for studying androgen-independent prostate cancer. Its AR-negative or AR-low status is a defining characteristic that necessitates a thorough understanding of the underlying molecular landscape. Researchers and drug development professionals must consider the absence of canonical AR signaling and the presence of active compensatory pathways when designing experiments and interpreting results with this cell line. The detailed methodologies provided in this guide offer a robust framework for the accurate assessment of androgen receptor status, ensuring the generation of reliable and reproducible data in the pursuit of novel therapies for advanced prostate cancer.

References

- 1. ec.bioscientifica.com [ec.bioscientifica.com]

- 2. 2.4. Cell lysis, immunoprecipitation, and Western blot analyses [bio-protocol.org]

- 3. origene.com [origene.com]

- 4. genomeme.ca [genomeme.ca]

- 5. Androgen receptor immunostaining and its tissue distribution in formalin-fixed, paraffin-embedded sections after microwave treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. genomeme.ca [genomeme.ca]

DU-145 Prostate Cancer Cell Line: A Technical Guide to Doubling Time and Growth Characteristics

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the DU-145 human prostate cancer cell line, focusing on its core growth characteristics, doubling time, and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and pharmacology.

Core Characteristics of DU-145 Cells

The DU-145 cell line was originally isolated from a metastatic brain lesion of a 69-year-old Caucasian male with prostate carcinoma. These cells are a widely utilized model in cancer research due to their distinct features.

| Characteristic | Description |

| Morphology | Epithelial-like |

| Growth Properties | Adherent |

| Androgen Receptor Status | Androgen-independent; these cells do not respond to androgen stimulation. |

| Prostate-Specific Antigen (PSA) | Do not express PSA. |

| Metastatic Potential | Moderately metastatic. |

| Tumorigenicity | Yes, forms tumors in nude mice. |

| Karyotype | Hypotriploid with a modal chromosome number of 64. |

Doubling Time and Growth Kinetics

The population doubling time of DU-145 cells is a critical parameter for experimental planning and data interpretation.

| Parameter | Value | Reference |

| Population Doubling Time | 30 - 40 hours | [1] |

The typical growth of DU-145 cells follows a standard sigmoidal curve, characterized by a lag phase, a logarithmic (or exponential) growth phase, a stationary phase, and a decline phase. A representative growth profile observed over 14 days indicates a lag phase of approximately 2 days, followed by a logarithmic growth phase from day 3 to day 6. The cells typically reach a stationary phase around day 8.

Experimental Protocols

Detailed methodologies for the routine culture and experimental analysis of DU-145 cells are provided below.

Cell Culture and Maintenance

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with:

-

10% Fetal Bovine Serum (FBS)

-

2 mM L-Glutamine

-

1.5 g/L Sodium Bicarbonate (NaHCO3)

-

1 mM Sodium Pyruvate

-

Non-Essential Amino Acids (NEAA)

Incubation Conditions:

-

Temperature: 37°C

-

CO2: 5% in a humidified incubator

Subculturing (Passaging):

-

Aspirate the culture medium from a confluent flask of DU-145 cells.

-

Briefly rinse the cell layer with a sterile, calcium and magnesium-free Phosphate-Buffered Saline (PBS).

-

Add 2.0-3.0 mL of a 0.25% (w/v) Trypsin-0.53 mM EDTA solution to the flask.

-

Incubate at 37°C for 5-15 minutes, or until the cells detach.

-

Neutralize the trypsin by adding 6.0-8.0 mL of complete growth medium.

-

Gently pipette the cell suspension to ensure a single-cell suspension.

-

Transfer an appropriate aliquot of the cell suspension to a new culture flask containing fresh, pre-warmed medium. A split ratio of 1:4 to 1:6 is recommended.

-

Incubate at 37°C and 5% CO2.

Cryopreservation and Thawing

Cryopreservation Medium:

-

Complete growth medium

-

10% Dimethyl sulfoxide (DMSO)

-

An alternative is 50% MEM, 40% FBS, and 10% DMSO.[2]

Freezing Protocol:

-

Harvest cells during their logarithmic growth phase.

-

Centrifuge the cell suspension at 1100 rpm for 4 minutes at room temperature.[2]

-

Resuspend the cell pellet in cold cryopreservation medium at a density of 1x10^6 to 1x10^7 cells/mL.[2]

-

Aliquot the cell suspension into cryovials.

-

Place the vials in a controlled-rate freezing container and store at -80°C overnight.

-

Transfer the vials to the vapor phase of liquid nitrogen for long-term storage.

Thawing Protocol:

-

Rapidly thaw the cryovial in a 37°C water bath.

-

Transfer the thawed cell suspension to a centrifuge tube containing pre-warmed complete growth medium.

-

Centrifuge at 1100 rpm for 4 minutes at room temperature to pellet the cells and remove the cryopreservation medium.[2]

-

Resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to a new culture flask.

-

Incubate at 37°C and 5% CO2.

Determination of Doubling Time

Protocol:

-

Seed DU-145 cells in multiple identical culture vessels (e.g., 6-well plates) at a known initial density (e.g., 2 x 10^4 cells/cm^2).

-

At regular time intervals (e.g., every 24 hours) for a period covering the lag, log, and stationary phases, harvest the cells from one vessel.

-

Perform a cell count using a hemocytometer or an automated cell counter.

-

Plot the natural logarithm of the cell number versus time.

-

The doubling time (Td) can be calculated from the logarithmic growth phase using the formula: Td = (t - t0) * ln(2) / ln(N / N0) where:

-

t = time at the end of the interval

-

t0 = time at the beginning of the interval

-

N = cell number at time t

-

N0 = cell number at time t0

-

Key Signaling Pathways in DU-145 Growth and Proliferation

Several signaling pathways are known to be constitutively active or play a crucial role in the growth and survival of DU-145 cells.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical regulator of cell proliferation, differentiation, and survival. In DU-145 cells, this pathway is often activated and contributes to their growth.

Caption: Simplified MAPK/ERK signaling pathway in DU-145 cells.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key upstream activator of the MAPK/ERK pathway and other pro-survival signals in DU-145 cells.

Caption: Overview of EGFR-mediated signaling cascades in DU-145 cells.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is constitutively activated in DU-145 cells and is crucial for their growth and survival.[1] Inhibition of STAT3 signaling has been shown to induce apoptosis in these cells.[1]

Caption: Constitutive STAT3 signaling pathway in DU-145 cells.

Experimental Workflows

Drug Screening Workflow using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation in response to drug treatment.

Caption: A typical workflow for a drug screening MTT assay with DU-145 cells.

Transwell Migration Assay Workflow

The Transwell migration assay is used to assess the migratory capacity of cells in response to a chemoattractant.

Caption: Workflow for a Transwell cell migration assay using DU-145 cells.

This technical guide provides essential information and protocols for the successful culture and experimental use of the DU-145 prostate cancer cell line. The provided data and diagrams offer a foundational understanding of the key characteristics and signaling pathways governing the growth of these cells, which is vital for the design and interpretation of in vitro cancer research studies.

References

DU-145 Cell Line: A Comprehensive Genetic and Chromosomal Analysis for Research and Drug Development

An In-depth Technical Guide

The DU-145 human prostate cancer cell line, derived from a metastatic brain lesion of a primary prostatic adenocarcinoma, serves as a critical in vitro model for advanced, hormone-refractory prostate cancer. Its unique genetic and chromosomal makeup underpins its utility in mechanistic studies and for the preclinical evaluation of novel therapeutic agents. This technical guide provides a detailed overview of the DU-145 genetic profile, its complex chromosomal abnormalities, and the dysregulated signaling pathways that drive its malignant phenotype. Methodologies for key experimental procedures are also detailed to facilitate reproducible research.

Core Genetic Profile

The DU-145 cell line is characterized by a complex and aneuploid karyotype, with a hypotriploid modal chromosome number of 64.[1][2] It is an androgen-independent cell line, a crucial feature for studying castration-resistant prostate cancer.[1] Key genetic alterations include mutations in the tumor suppressor gene TP53 and homozygous deletions of the CDKN2A and RB1 tumor suppressor genes.

Key Gene Mutations

Mutational analysis has identified functionally significant alterations in several key oncogenes and tumor suppressor genes in the DU-145 cell line.

| Gene | Mutation | Consequence | Reference |

| TP53 | c.677C>T (p.Pro223Leu) | Likely Loss-of-function | [3] |

| c.820G>T (p.Val274Phe) | Likely Loss-of-function | [3] | |

| CDKN2A | Homozygous deletion | Loss-of-function | |

| RB1 | Homozygous deletion | Loss-of-function |

Chromosomal Abnormalities

The DU-145 cell line exhibits a highly rearranged karyotype, characterized by numerous numerical and structural chromosomal abnormalities. Spectral karyotyping (SKY) has been instrumental in elucidating the complexity of these rearrangements.

Summary of Karyotypic Findings

| Characteristic | Description | References |

| Ploidy | Hypotriploid | [4][5] |

| Modal Chromosome Number | 62-64 | [1][6][7] |

| Key Structural Rearrangements | del(11)(q23), t(11q;12q), 16q+, del(1)(p32), del(9)(p11) | [1] |

| i(5)(p10) | [4] | |

| der(14)t(3;14) | [5] | |

| Structural alterations of chromosomes 1, 2, 4, 6, 10, 15, and 16 | [6][7] |

A study by van Bokhoven et al. (2003) provided a detailed SKY analysis of the DU-145 cell line, revealing the intricate nature of its chromosomal aberrations.[8] The frequent generation of new chromosomal rearrangements suggests a degree of chromosomal instability within this cell line.[5]

Dysregulated Signaling Pathways

The genetic and chromosomal alterations in DU-145 cells result in the dysregulation of key signaling pathways that promote cancer cell proliferation, survival, and invasion. The Epidermal Growth Factor Receptor (EGFR) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are particularly prominent.

EGFR/ErbB2 Signaling

DU-145 cells exhibit an active EGFR signaling pathway that enhances their invasive potential.[4] The response to EGF is mediated not only by EGFR (ErbB1) but also by the heterodimerization and phosphorylation of ErbB2 (HER2), making the combined phosphorylation status of both receptors a better predictor of EGF-induced proliferation.[9]

STAT3 Signaling

STAT3 is constitutively activated in DU-145 cells, playing a crucial role in their proliferation and survival.[10][11] This activation is driven by various upstream signals and is associated with specific post-translational modifications (PTMs), including phosphorylation at tyrosine 705 (pY705) and serine 727 (pS727), as well as glutathionylation.[1][3] Inhibition of STAT3 has been shown to induce apoptosis in these cells.[11]

Experimental Protocols

Reproducible and rigorous experimental design is paramount in cell line-based research. The following sections detail the methodologies for key techniques used to characterize the DU-145 cell line.

Cell Line Authentication: Short Tandem Repeat (STR) Profiling

Authentication of cell lines is crucial to ensure the validity of research findings. Short Tandem Repeat (STR) profiling is the gold-standard method for human cell line identification.

Methodology:

-

DNA Extraction: Genomic DNA is isolated from a high-quality cell pellet using a commercially available DNA extraction kit, following the manufacturer's instructions.

-

Multiplex PCR: The extracted DNA is amplified using a multiplex PCR kit that targets multiple polymorphic STR loci and the amelogenin gene for sex determination. The primers are fluorescently labeled.

-

Capillary Electrophoresis: The fluorescently labeled PCR products are separated by size using an automated capillary electrophoresis instrument.

-

Data Analysis: The resulting electropherogram is analyzed using specialized software to determine the allele sizes at each STR locus. The generated STR profile is then compared to a reference database (e.g., ATCC, DSMZ) to confirm the identity of the cell line.

Karyotyping: Spectral Karyotyping (SKY)

SKY is a powerful molecular cytogenetic technique that allows for the simultaneous visualization of all 24 human chromosomes in different colors, enabling the detailed analysis of complex chromosomal rearrangements.

Methodology:

-

Metaphase Spread Preparation: DU-145 cells are cultured to logarithmic growth phase and treated with a mitotic inhibitor (e.g., colcemid) to arrest cells in metaphase. Cells are then harvested, treated with a hypotonic solution, and fixed. The fixed cell suspension is dropped onto microscope slides to prepare metaphase spreads.

-

Probe Hybridization: A cocktail of chromosome-specific painting probes, each labeled with a unique combination of fluorescent dyes, is denatured and hybridized to the denatured chromosomal DNA on the slide.

-

Image Acquisition: After hybridization and washing, the slides are visualized using a fluorescence microscope equipped with a spectral imaging system. The system captures the complete emission spectrum for each pixel in the image.

-

Image Analysis: Specialized software processes the spectral information to assign a pseudo-color to each chromosome based on its unique spectral signature. This allows for the identification of individual chromosomes and any translocations or other rearrangements.

Gene Mutation Analysis: Sanger Sequencing of TP53

Sanger sequencing remains a reliable method for targeted mutation analysis of specific genes like TP53.

Methodology:

-

DNA Extraction: Genomic DNA is extracted from DU-145 cells as described for STR profiling.

-

PCR Amplification: Exons of the TP53 gene, particularly those known to harbor mutations in DU-145 (exons 6 and 8), are amplified using PCR with specific primers.

-

PCR Product Purification: The PCR products are purified to remove unincorporated dNTPs and primers.

-

Cycle Sequencing: A sequencing reaction is performed using the purified PCR product as a template, a single primer, DNA polymerase, dNTPs, and fluorescently labeled dideoxynucleotides (ddNTPs).

-

Capillary Electrophoresis and Data Analysis: The sequencing products are separated by size via capillary electrophoresis, and the sequence is determined by detecting the fluorescence of the incorporated ddNTPs. The resulting sequence is then compared to the reference TP53 sequence to identify any mutations.

Gene Expression Analysis: Microarray

Microarray analysis provides a high-throughput method for assessing the expression levels of thousands of genes simultaneously.

Methodology:

-

RNA Extraction: Total RNA is extracted from DU-145 cells and a reference cell population (e.g., normal prostate epithelial cells) using a suitable RNA isolation kit. RNA quality and quantity are assessed.

-

cDNA Synthesis and Labeling: The extracted RNA is reverse transcribed into complementary DNA (cDNA). During this process, fluorescent dyes (e.g., Cy3 and Cy5) are incorporated into the cDNA.

-

Hybridization: The labeled cDNA from the DU-145 and reference samples are mixed and hybridized to a microarray chip containing thousands of known gene probes.

-

Scanning and Data Acquisition: The microarray chip is scanned at the appropriate wavelengths to detect the fluorescence intensity for each probe.

-

Data Analysis: The raw intensity data is normalized, and the ratio of the fluorescence intensities for each gene is calculated to determine the fold change in gene expression between the DU-145 and reference cells. Statistical analysis is performed to identify differentially expressed genes.

This comprehensive guide provides a detailed overview of the genetic and chromosomal landscape of the DU-145 cell line, highlighting its relevance as a model for advanced prostate cancer. The provided experimental protocols offer a foundation for researchers to conduct rigorous and reproducible studies using this important tool.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. urotoday.com [urotoday.com]

- 4. Characterization of chromosome changes in two human prostatic carcinoma cell lines (PC-3 and DU145) using chromosome painting and comparative genomic hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence of Chromosomal Instability in Prostate Cancer Determined by Spectral Karyotyping (SKY) and Interphase FISH Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of chromosomal abnormalities in prostate cancer cell lines by spectral karyotyping | Semantic Scholar [semanticscholar.org]

- 7. Characterization of chromosomal abnormalities in prostate cancer cell lines by spectral karyotyping [scite.ai]

- 8. Spectral karyotype (SKY) analysis of human prostate carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 10. Acacetin Inhibits the Growth of STAT3-Activated DU145 Prostate Cancer Cells by Directly Binding to Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

DU-145 as a Model for Castration-Resistant Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The DU-145 human prostate cancer cell line serves as a cornerstone for in vitro and in vivo modeling of castration-resistant prostate cancer (CRPC). Derived from a brain metastasis of a primary prostate adenocarcinoma, this cell line exhibits an androgen-independent phenotype, making it an invaluable tool for investigating the molecular mechanisms of CRPC and for the preclinical evaluation of novel therapeutics. This technical guide provides a comprehensive overview of the DU-145 cell line, including its core characteristics, detailed experimental protocols, and key signaling pathways implicated in its castration-resistant nature.

Core Characteristics of the DU-145 Cell Line

DU-145 cells are characterized by their epithelial-like morphology and their lack of androgen receptor (AR) signaling in response to androgenic stimuli, despite expressing low levels of AR protein.[1] They are also negative for the expression of prostate-specific antigen (PSA), a key clinical marker for prostate cancer that is regulated by AR.[2] Genetically, the DU-145 cell line is hypotriploid and harbors several chromosomal abnormalities.[1] These cells are tumorigenic and exhibit moderate metastatic potential when xenografted into immunocompromised mice.[1][2]

Data Presentation: Quantitative Characteristics

A summary of the key quantitative data for the DU-145 cell line is presented in the tables below, providing a quick reference for experimental planning.

Table 1: General Characteristics of DU-145 Cells

| Parameter | Value | References |

| Origin | Human Prostate Carcinoma (Brain Metastasis) | [1][2] |

| Morphology | Epithelial-like | [1] |

| Androgen Receptor (AR) Expression | Low/Non-functional | [1] |

| Prostate-Specific Antigen (PSA) | Negative | [2] |

| Doubling Time | Approximately 30-40 hours | [1] |

| Tumorigenicity | Yes, in nude mice | [1] |

| Metastatic Potential | Moderate | [2] |

Table 2: IC50 Values of Common Chemotherapeutic Agents in DU-145 Cells

| Compound | IC50 Value (nM) | Incubation Time | References |

| Docetaxel | ~1.1 - 15.17 | 48-72 hours | [3][4][5] |

| Doxorubicin | ~343 | 72 hours | [6] |

| Selinexor | ~105 | Not Specified | [4] |

Experimental Protocols

Detailed methodologies for key experiments utilizing the DU-145 cell line are provided below.

Cell Culture and Maintenance

-

Media Preparation: Prepare Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, and 1% Penicillin-Streptomycin.

-

Culturing Conditions: Culture DU-145 cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing:

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).

-

Add 1-2 mL of a dissociation reagent (e.g., 0.25% Trypsin-EDTA) and incubate at 37°C for 5-10 minutes, or until cells detach.

-

Neutralize the trypsin with 4-5 mL of complete growth medium.

-

Centrifuge the cell suspension at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh complete growth medium and re-plate at a desired density (e.g., 1:3 to 1:6 split ratio).

-

Cell Viability (MTS) Assay

-

Cell Seeding: Seed 5,000-10,000 DU-145 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with the compounds of interest at various concentrations for the desired duration (e.g., 24, 48, or 72 hours).

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Colony Formation Assay

-

Cell Seeding: Seed 500-1000 DU-145 cells per well in a 6-well plate.

-

Treatment: After 24 hours, treat the cells with the desired compounds.

-

Incubation: Incubate the plates for 10-14 days, replacing the medium every 3-4 days.

-

Fixation and Staining:

-

Aspirate the medium and wash the wells with PBS.

-

Fix the colonies with 4% paraformaldehyde for 15 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 20 minutes.

-

-

Quantification: Wash the plates with water, air dry, and count the number of colonies (typically >50 cells).

Transwell Migration and Invasion Assays

-

Insert Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.

-

Cell Seeding: Seed 5 x 10^4 to 1 x 10^5 DU-145 cells in serum-free medium in the upper chamber.

-

Chemoattractant: Add complete growth medium (containing 10% FBS) to the lower chamber as a chemoattractant.

-

Incubation: Incubate for 24-48 hours.

-

Cell Removal: Remove non-migrated/invaded cells from the top surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated/invaded to the bottom surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope.

Western Blotting

-

Cell Lysis: Lyse DU-145 cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

DU-145 Xenograft Model

-

Animal Model: Use male athymic nude mice (4-6 weeks old).

-

Cell Preparation: Harvest DU-145 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^7 cells/mL.

-

Injection: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

-

Tumor Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups and initiate treatment administration.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or molecular analysis).

Signaling Pathways and Experimental Workflows

The castration-resistant phenotype of DU-145 cells is driven by the dysregulation of several key signaling pathways. Understanding these pathways is crucial for identifying novel therapeutic targets.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is frequently hyperactivated in CRPC and plays a central role in promoting cell survival, proliferation, and resistance to apoptosis in DU-145 cells.

Caption: PI3K/Akt/mTOR pathway in DU-145 cells.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical driver of proliferation and survival in DU-145 cells.

Caption: MAPK/ERK signaling cascade in DU-145 cells.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is constitutively active in DU-145 cells and contributes to their inflammatory phenotype, survival, and resistance to apoptosis.

Caption: NF-κB signaling in castration-resistant DU-145 cells.

Experimental Workflow: Drug Screening

The following diagram illustrates a typical workflow for screening anti-cancer compounds using the DU-145 cell line.

Caption: A typical workflow for in vitro drug screening.

Conclusion

The DU-145 cell line remains a pivotal and robust model for the study of castration-resistant prostate cancer. Its well-characterized androgen-independent nature, coupled with its utility in a wide range of in vitro and in vivo assays, makes it an essential tool for elucidating the complex molecular mechanisms that drive CRPC progression and for the development of novel therapeutic strategies to combat this lethal disease. This guide provides a foundational resource for researchers utilizing the DU-145 cell line in their efforts to advance the understanding and treatment of advanced prostate cancer.

References

- 1. Transfecting Plasmid DNA Into DU 145 Cells Using Lipofectamine 3000 Reagent | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Targeting Inflammatory Signaling in Prostate Cancer Castration Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 4. A brief guide to good practices in pharmacological experiments: Western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Dissecting Major Signaling Pathways throughout the Development of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Core Signaling Pathways in the DU-145 Prostate Cancer Cell Line: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The DU-145 human prostate cancer cell line, derived from a metastatic brain lesion, is a cornerstone model for studying androgen-independent prostate cancer. Its utility in preclinical research is underscored by its distinct molecular characteristics, particularly the constitutive activation of several key signaling pathways that drive its proliferation, survival, and metastatic potential. This document provides a detailed overview of these core pathways, presenting quantitative data, experimental methodologies, and visual diagrams to serve as a comprehensive resource for researchers.

General Cell Culture Protocols for DU-145

Proper maintenance of the DU-145 cell line is fundamental to reproducible experimental outcomes. Below are standard protocols for their culture and handling.

Culture Conditions

DU-145 cells are adherent and exhibit an epithelial morphology.

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, and 1% Penicillin-Streptomycin.[1][2][3]

-

Culture Environment: Cells should be maintained in a humidified incubator at 37°C with a 5% CO2 supply.[1][3]

-

Population Doubling Time: Approximately 30 to 40 hours.[1]

-

Subculture:

-

Rinse the cell monolayer with a sterile phosphate-buffered saline (PBS).

-

Add a suitable detachment reagent such as 0.25% Trypsin-EDTA or Accutase.[1][4]

-

Incubate for 3-10 minutes at room temperature or 37°C until cells detach.[1][4]

-

Neutralize the trypsin with fresh culture medium and collect the cells in a centrifuge tube.

-

Centrifuge the cell suspension at approximately 200 x g for 5 minutes.[4]

-

Resuspend the cell pellet in fresh medium and seed into new culture flasks at a density of 2 x 10^4 cells/cm².[1]

-

Cryopreservation

-

Freezing Medium: 50% EMEM, 40% FBS, and 10% DMSO.[5]

-

Procedure: Resuspend the cell pellet in cold freezing medium at a density of 1x10^6 to 1x10^7 cells/mL and transfer to cryovials. Gradually freeze the cells to -80°C before transferring to liquid nitrogen for long-term storage.[5]

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell survival, proliferation, and metabolism. In DU-145 cells, this pathway is constitutively active, contributing significantly to their malignant phenotype.

Pathway Overview

The PI3K/Akt/mTOR pathway is hyperactivated in DU-145 cells.[6] This activation leads to the downstream phosphorylation of key effector molecules that promote cell growth and inhibit apoptosis (programmed cell death).[6] Inhibition of this pathway has been shown to reduce the viability of DU-145 cells and induce apoptosis.[6][7]

Quantitative Data

| Target Protein | Observation in DU-145 | Treatment/Inhibitor | Quantitative Effect | Reference |

| p-Akt (Ser473) | Constitutively active | AAP-H (oligopeptide) | Dose-dependent reduction in phosphorylation. | [6] |

| p-PI3K (p85) | Constitutively active | AAP-H (oligopeptide) | Dose-dependent reduction in phosphorylation. | [6] |

| p-mTOR (Ser2448) | Constitutively active | AAP-H (oligopeptide) | Dose-dependent reduction in phosphorylation. | [6] |

| Akt | Constitutively active | Diallyl Disulfide (DADS) | Significant decrease in phosphorylated Akt levels. | [8] |

| Cell Viability | High | Docetaxel and Thymoquinone | Synergistic cytotoxicity correlated with PI3K/Akt signaling block. | [7] |

Experimental Protocols

Western Blot for Phospho-Akt (p-Akt)

This protocol is for the detection of phosphorylated Akt, a key indicator of PI3K pathway activation.

-

Cell Lysis:

-

Culture DU-145 cells to 70-80% confluency and treat with inhibitors or stimuli as required.

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Keep samples on ice to prevent dephosphorylation.[9]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[9]

-

Incubate the membrane with a primary antibody specific for phospho-Akt (e.g., p-Akt Ser473) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To normalize, strip the membrane and re-probe for total Akt and a loading control like β-actin.

-

Pathway Diagram

References

- 1. DU-145 Cell Line - A Researcher's Comprehensive Guide [cytion.com]

- 2. Modulation of radiosensitivity of DU145 prostate carcinoma cells by simvastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4.2. Cell Culture [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. ubigene.us [ubigene.us]

- 6. 3.5. Flow Cytometric Determination of Apoptosis [bio-protocol.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

Navigating the Molecular Landscape of Prostate Cancer: A Technical Guide to DU-145 Proteomic and Transcriptomic Data Analysis

For Researchers, Scientists, and Drug Development Professionals

The DU-145 cell line, a cornerstone of prostate cancer research, provides a critical model for understanding the complex molecular underpinnings of this disease. This guide delves into the proteomic and transcriptomic analysis of DU-145 cells, offering a comprehensive overview of key findings, detailed experimental protocols, and visual representations of cellular signaling and workflows. By synthesizing data from multiple studies, we present a consolidated resource for researchers seeking to leverage DU-145 as a model system for therapeutic discovery and development.

Quantitative Data Summary

The following tables summarize key quantitative data from proteomic and transcriptomic analyses of DU-145 cells under various experimental conditions.

Table 1: Differentially Expressed Proteins in Radiation-Resistant DU-145 Cells

| Protein | Regulation in DU-145-CF vs. DU-145-PAR | Regulation in DU-145-HF vs. DU-145-PAR | Associated Pathway(s) |

| CD44 | Upregulated | Upregulated | Glycolysis, Epithelial to Mesenchymal Transition (EMT) |

| Annexin A2 | Downregulated | Not specified | Cytoskeletal Regulation |

| Cofilin-1-A | Downregulated | Not specified | Cytoskeletal Regulation |

| Rho GTPase-activating protein | Upregulated | Not specified | Apoptosis |

| Apoptotic protease-activating factor 1 (APAF1) | Upregulated | Not specified | Apoptosis |

| TNF receptor-associated factor 2 (TRAF2) | Upregulated | Not specified | Apoptosis |

DU-145-CF and DU-145-HF are radiation-resistant cell lines derived from the parental DU-145-PAR line. Data is compiled from a study on isogenic radiation-resistant prostate cancer cell lines[1].

Table 2: Differentially Expressed Proteins in Zoledronic Acid-Resistant DU-145 Cells (DU145R80)

| Protein | Regulation in DU145R80 vs. DU-145 | Associated Cellular Function(s) |

| List of 15 differentially expressed proteins | Up/Downregulated | Regulation of cell organization, Movement |

This table represents a summary of findings from a study on zoledronic acid resistance. For a complete list of the 15 differentially expressed proteins, refer to the original publication[2].

Table 3: Differentially Expressed Exosomal Proteins in RelB-Knockdown DU-145 Cells

| Protein Category | Number of Proteins |

| Unique to siRelB | 160 |

| Unique to sictrl | 105 |

| Present in both | 994 |

| Upregulated in siRelB | 137 |

| Downregulated in siRelB | 55 |

siRelB refers to DU-145 cells with RelB knockdown, while sictrl represents control cells. This data highlights the role of RelB in modulating the exosomal proteome[3].

Table 4: Common Differentially Expressed Genes in Docetaxel-Resistant DU-145 and PC3 Cells

| Gene | Regulation in Resistant vs. Sensitive Cells |

| Nuclear protein 1 (NUPR1) | Upregulated |

This table highlights a key finding from a single-cell RNA-sequencing study on docetaxel resistance[4]. A total of 182 differentially expressed genes were common to both cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the proteomic and transcriptomic analysis of DU-145 cells.

Proteomic Analysis Workflow

A typical proteomics experiment on DU-145 cells involves several key steps, from sample preparation to data analysis.

Caption: A generalized workflow for proteomic analysis of DU-145 cells.

Detailed Protocol for Proteomic Sample Preparation:

-

Cell Culture: DU-145 cells are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a lysis buffer containing detergents (e.g., RIPA buffer) and protease inhibitors to prevent protein degradation.

-

Protein Quantification: The total protein concentration in the lysate is determined using a standard method like the Bradford or BCA assay to ensure equal loading for subsequent steps.

-

Protein Digestion: Proteins are denatured, reduced, and alkylated, followed by enzymatic digestion, typically with trypsin, to generate peptides suitable for mass spectrometry analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

The resulting peptide mixture is separated by liquid chromatography based on hydrophobicity and then introduced into a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments them to determine their amino acid sequence (MS2 scan).

Data Analysis:

The raw mass spectrometry data is processed using specialized software to identify and quantify proteins. This often involves searching the spectral data against a protein database. Subsequent bioinformatics analysis can identify differentially expressed proteins and enriched biological pathways.

Transcriptomic Analysis Workflow

Transcriptomic analysis of DU-145 cells typically follows the workflow outlined below.

References

- 1. A proteomic investigation of isogenic radiation resistant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteomic analysis of zoledronic-acid resistant prostate cancer cells unveils novel pathways characterizing an invasive phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

DU-145 Cell Line: A Comprehensive Technical Guide for Cancer Research

The DU-145 human prostate cancer cell line stands as a cornerstone in the preclinical study of prostate malignancy, particularly for investigations into castration-resistant prostate cancer (CRPC). Established from a metastatic lesion in the brain of a 69-year-old Caucasian male, this cell line offers a unique model to explore the complex biology of androgen-independent prostate cancer. This in-depth guide provides researchers, scientists, and drug development professionals with a thorough understanding of the advantages and disadvantages of the DU-145 cell line, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Characteristics and Research Applications

DU-145 cells are characterized by their epithelial morphology and their lack of androgen receptor (AR) responsiveness to androgen ligands, despite expressing low levels of AR mRNA and protein.[1] This androgen-insensitivity makes them an invaluable tool for studying the mechanisms that drive prostate cancer progression in an androgen-depleted environment, a clinical scenario of significant importance in late-stage disease. Furthermore, DU-145 cells do not express prostate-specific antigen (PSA), a common biomarker for prostate cancer, which reflects the characteristics of some advanced and poorly differentiated prostate tumors.[2]

These cells exhibit moderate metastatic potential, positioning them as an intermediate model between the low-metastatic LNCaP and the highly metastatic PC-3 cell lines.[2] This characteristic, combined with their tumorigenicity in immunocompromised mice, makes the DU-145 xenograft model a widely used system for in vivo efficacy testing of novel therapeutics.[3][4]

Quantitative Data Summary

For a direct comparison of key characteristics, the following tables summarize quantitative data for DU-145 and other commonly used prostate cancer cell lines, LNCaP and PC-3.

| Cell Line | Origin | Androgen Receptor (AR) Status | Prostate-Specific Antigen (PSA) Expression | Doubling Time (approximate hours) |

| DU-145 | Brain Metastasis | Functionally Independent | Negative | 30 - 40[1] |

| LNCaP | Lymph Node Metastasis | Dependent/Sensitive | Positive | 60 - 72[5] |

| PC-3 | Bone Metastasis | Independent | Negative | 33 - 40[5][6] |

| Cell Line | CD44 Expression (%) | CD133 Expression (%) | Metastatic Potential |

| DU-145 | >93[5] | <3[5] | Moderate[2] |

| LNCaP | <4[5] | <3[5] | Low[7] |

| PC-3 | >93[5] | <3[5] | High[2] |

Advantages and Disadvantages in Research

Advantages:

-

Model for Androgen-Independent Prostate Cancer: Its lack of response to androgens makes it an excellent model for studying castration-resistant prostate cancer (CRPC) and for developing therapies that are effective in this advanced stage of the disease.[2]

-

Established Xenograft Model: DU-145 cells readily form tumors in immunocompromised mice, providing a reliable in vivo platform to assess the efficacy of novel anti-cancer agents.[3][4]

-

Moderate Metastatic Potential: Its intermediate metastatic capacity allows for the study of molecular drivers of metastasis in a more nuanced manner compared to highly aggressive or non-metastatic cell lines.[2]

-

Transfectability: The DU-145 cell line is suitable as a transfection host, enabling genetic manipulation to study gene function in the context of prostate cancer.[8]

Disadvantages:

-

Lack of Androgen Responsiveness: While an advantage for studying CRPC, this characteristic makes it unsuitable for research on androgen-dependent prostate cancer or the mechanisms of androgen receptor signaling.

-

Absence of PSA Expression: The lack of PSA production limits its utility in studies where PSA is a key biomarker or therapeutic target.[2]

-

In Vitro Model Limitations: As an established cell line cultured in a 2D environment, it may not fully recapitulate the complex tumor microenvironment and heterogeneity of primary prostate tumors.[1]

-

Genetic Drift: Like all long-term cultured cell lines, there is a potential for genetic drift over time, which may lead to variations in experimental results between different laboratories or even between different passages of the cells.

Key Signaling Pathways in DU-145 Cells

The growth, survival, and metastatic potential of DU-145 cells are driven by several key signaling pathways that are constitutively active. Understanding these pathways is crucial for identifying potential therapeutic targets.

PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical regulator of cell survival, proliferation, and metabolism. In DU-145 cells, this pathway is often constitutively active, contributing to their androgen-independent growth.[7][9]

PI3K/AKT/mTOR Signaling Pathway in DU-145 Cells.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. This pathway is also frequently activated in DU-145 cells and contributes to their malignant phenotype.[10][11][12]

MAPK/ERK Signaling Pathway in DU-145 Cells.

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable data. The following are methodologies for key experiments commonly performed with the DU-145 cell line.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

DU-145 cells

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed DU-145 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Treat the cells with the desired compounds at various concentrations and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle control wells.

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Troubleshooting:

-

High background: Ensure complete removal of the medium before adding the solubilization solution. Phenol red in the medium can interfere with absorbance readings.

-

Low signal: Optimize cell seeding density and MTT incubation time. Ensure cells are healthy and metabolically active.

-

Inconsistent replicates: Ensure uniform cell seeding and proper mixing during the solubilization step.[2]

Transwell Migration and Invasion Assay

This assay is used to assess the migratory and invasive potential of cancer cells.

Materials:

-

DU-145 cells

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Complete culture medium (with FBS as a chemoattractant)

-

Cotton swabs

-

Methanol (for fixation)

-

Crystal violet solution (0.1%)

-

Microscope

Procedure:

-

For invasion assay: Thaw Matrigel on ice overnight. Dilute Matrigel with cold serum-free medium (the dilution factor should be optimized, e.g., 1:3 or 1:9) and coat the top of the Transwell inserts with 50-100 µL of the diluted Matrigel. Incubate at 37°C for at least 1 hour to allow the Matrigel to solidify. For migration assays, this step is omitted.

-

Harvest DU-145 cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

-

Add 600 µL of complete culture medium containing 10% FBS to the lower chamber as a chemoattractant.

-

Incubate the plate at 37°C for 24-48 hours.

-

After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.

-

Fix the cells that have migrated/invaded to the bottom of the insert with methanol for 10 minutes.

-

Stain the cells with 0.1% crystal violet solution for 10-20 minutes.

-

Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

Count the stained cells in several random fields under a microscope.

Troubleshooting:

-

No or few migrated/invaded cells: Optimize the incubation time and the concentration of the chemoattractant. Ensure the pore size of the insert is appropriate for DU-145 cells.

-

Excessive cell migration/invasion: Reduce the incubation time or the initial cell seeding density.

-

Uneven cell migration: Ensure the Matrigel is evenly coated and that there are no air bubbles.

Western Blot Analysis for Phosphorylated Proteins

This technique is used to detect and quantify the expression levels of specific proteins, including their phosphorylated (activated) forms.

Materials:

-

DU-145 cells

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST for phosphorylated proteins)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat DU-145 cells as required and then wash with ice-cold PBS.

-

Lyse the cells with lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane with TBST three times for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST three times for 5-10 minutes each.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK) or a housekeeping protein (e.g., β-actin).

Troubleshooting:

-

High background: Use BSA instead of milk for blocking when detecting phosphorylated proteins, as milk contains phosphoproteins that can cause non-specific binding. Ensure adequate washing steps.[8]

-

Weak or no signal: Ensure that phosphatase inhibitors were added to the lysis buffer and that samples were kept cold. Optimize the primary antibody concentration and incubation time. The phosphorylated form of a protein may be transient, so consider performing a time-course experiment to determine the optimal time point for detection.

-

Non-specific bands: Use a highly specific primary antibody and optimize its dilution. Ensure proper blocking and washing.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the described experimental protocols.

Workflow for the MTT Cell Viability Assay.

Workflow for the Transwell Migration/Invasion Assay.

Conclusion

The DU-145 cell line remains a vital and widely utilized tool in prostate cancer research. Its androgen-independent nature provides a clinically relevant model for studying advanced, castration-resistant disease. While researchers must be cognizant of its limitations, particularly its divergence from the primary tumor microenvironment, its well-characterized nature and utility in both in vitro and in vivo settings ensure its continued importance. By understanding its specific advantages and disadvantages, and by employing robust and optimized experimental protocols, the DU-145 cell line can continue to yield valuable insights into the biology of prostate cancer and aid in the development of novel therapeutic strategies.

References

- 1. Ionizing radiation-induced mitogen-activated protein (MAP) kinase activation in DU145 prostate carcinoma cells: MAP kinase inhibition enhances radiation-induced cell killing and G2/M-phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]

- 3. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 5. Inhibition of prostate cancer DU145 cell growth with small interfering RNA targeting the SATB1 gene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Inhibition of Prostate Cancer DU-145 Cells Proliferation by Anthopleura anjunae Oligopeptide (YVPGP) via PI3K/AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of the Erk/MAPK signaling pathway is a driver for cadmium induced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MAP Kinases and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SH003 induces apoptosis of DU145 prostate cancer cells by inhibiting ERK-involved pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]

Methodological & Application

Application Notes and Protocols for DU-145 Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

The DU-145 cell line, derived from a metastatic brain lesion of a patient with prostate carcinoma, is a cornerstone in prostate cancer research. These adherent, epithelial-like cells are androgen-insensitive, making them a valuable model for studying the progression of hormone-refractory prostate cancer. This document provides a comprehensive guide to the culture and maintenance of the DU-145 cell line, including detailed protocols for media preparation, cell handling, and cryopreservation.

Cell Line Characteristics

| Characteristic | Description |

| Origin | Human Prostate Carcinoma (Metastatic to Brain) |

| Morphology | Epithelial-like |

| Growth Properties | Adherent |

| Androgen Receptor Status | Negative/Low |

| Prostate-Specific Antigen (PSA) Expression | Negative |

| Doubling Time | Approximately 30-40 hours[1] |

| Biosafety Level | BSL-1 |

Quantitative Culture Parameters

The following table summarizes key quantitative parameters for the successful culture of DU-145 cells.

| Parameter | Value |

| Seeding Density | 2 x 10⁴ cells/cm²[2] |

| Subcultivation Ratio | 1:4 to 1:6[3] |

| Trypsin-EDTA Concentration | 0.25% (w/v) Trypsin-0.53 mM EDTA |

| Centrifugation Speed | 125 x g |

| Centrifugation Time | 5-7 minutes |

| Cryopreservation Density | 1 x 10⁶ cells/mL |

| DMSO Concentration for Cryopreservation | 7.5% - 10% |

Experimental Protocols

Media Preparation: Complete Growth Medium

Objective: To prepare the complete growth medium required for the routine culture of DU-145 cells.

Materials:

-

Eagle's Minimum Essential Medium (EMEM) with Earle's Balanced Salt Solution (EBSS)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

L-Glutamine

-

Sodium Bicarbonate (NaHCO₃)

-

Non-Essential Amino Acids (NEAA)

-

Penicillin-Streptomycin (optional)

Protocol:

-

Begin with a bottle of basal EMEM.

-

Aseptically add FBS to a final concentration of 10%.

-

Add L-Glutamine to a final concentration of 2 mM.

-

Add Sodium Bicarbonate to a final concentration of 1.5 g/L.

-

Add NEAA to a final concentration of 1%.

-

(Optional) Add Penicillin-Streptomycin to a final concentration of 1%.

-

Mix the complete medium thoroughly by gentle inversion.

-

Store the complete medium at 2-8°C, protected from light.

Thawing of Cryopreserved DU-145 Cells

Objective: To properly thaw and establish a viable culture of DU-145 cells from a cryopreserved vial.

Protocol:

-

Rapidly thaw the cryovial by gentle agitation in a 37°C water bath. Thawing should be complete within 60 seconds.

-

Decontaminate the exterior of the vial with 70% ethanol.

-

Under sterile conditions in a biological safety cabinet, transfer the contents of the vial to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge the cell suspension at 125 x g for 5-7 minutes to pellet the cells and remove the cryoprotectant.

-

Carefully aspirate the supernatant without disturbing the cell pellet.

-

Gently resuspend the cell pellet in 10-12 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a T-75 culture flask.

-

Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.

-

Change the medium the following day to remove any residual cryoprotectant and dead cells.

Routine Maintenance and Subculture of DU-145 Cells

Objective: To maintain a healthy, sub-confluent culture of DU-145 cells and to passage them for expansion.

Protocol:

-

Observe the cells under an inverted microscope to assess confluency. Cells should be passaged when they reach 80-90% confluency.

-

Aspirate the spent culture medium from the flask.

-

Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS) without Ca²⁺ and Mg²⁺ to remove any residual serum.

-

Add 2-3 mL of 0.25% Trypsin-EDTA solution to the T-75 flask, ensuring the entire cell monolayer is covered.

-